Cas no 532975-51-2 (2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide)

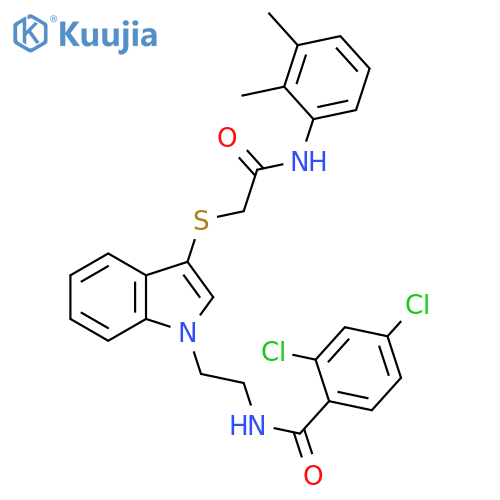

532975-51-2 structure

商品名:2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide

CAS番号:532975-51-2

MF:C27H25Cl2N3O2S

メガワット:526.477303266525

CID:6449015

2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide

- Benzamide, 2,4-dichloro-N-[2-[3-[[2-[(2,3-dimethylphenyl)amino]-2-oxoethyl]thio]-1H-indol-1-yl]ethyl]-

-

- インチ: 1S/C27H25Cl2N3O2S/c1-17-6-5-8-23(18(17)2)31-26(33)16-35-25-15-32(24-9-4-3-7-21(24)25)13-12-30-27(34)20-11-10-19(28)14-22(20)29/h3-11,14-15H,12-13,16H2,1-2H3,(H,30,34)(H,31,33)

- InChIKey: UVQWFGISXXMLNM-UHFFFAOYSA-N

- ほほえんだ: C(NCCN1C2=C(C=CC=C2)C(SCC(NC2=CC=CC(C)=C2C)=O)=C1)(=O)C1=CC=C(Cl)C=C1Cl

2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0554-0715-5μmol |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0554-0715-10μmol |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0554-0715-5mg |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0554-0715-20mg |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0554-0715-1mg |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0554-0715-4mg |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0554-0715-3mg |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| A2B Chem LLC | BA78064-1mg |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 1mg |

$245.00 | 2024-04-19 | ||

| Life Chemicals | F0554-0715-2μmol |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0554-0715-2mg |

2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide |

532975-51-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

532975-51-2 (2,4-dichloro-N-{2-3-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}benzamide) 関連製品

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量